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Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the high-precision machining of
NI-42 alloy components. NI-42, a nickel-iron controlled-expansion alloy with 42% nickel, is
extensively used in applications requiring minimal thermal size change, such as in electronic
components, aerospace tooling, and precision instruments.[1][2][3] Adherence to proper
machining protocols is critical to achieving the desired dimensional accuracy and surface
integrity of the final components.

Material Characteristics and Machinability

NI-42 is a binary nickel-iron alloy that is not hardenable by heat treatment; it can only be
hardened through cold working.[4][5] It is recommended to machine the alloy in the annealed
condition, as it is soft and gummy, which can make it difficult to achieve a good surface finish
and chip formation.[4][5] The material has a tendency to work harden rapidly, which
necessitates the use of sharp tools and consistent feed rates to avoid dwelling and excessive
hardening of the workpiece surface.[6][7]

General Machining Recommendations

Successful machining of NI-42 requires careful attention to tooling, cutting parameters, and
coolant application. The primary goal is to minimize heat buildup, which can cause warpage
and tool wear.[4][8]
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Tooling

Both high-speed steel (HSS) and carbide-tipped tools can be used for machining NI-42.[1] The
choice depends on the specific operation and desired productivity. For interrupted cuts, HSS
tools are often preferred due to their toughness.[9] Carbide tools are suitable for continuous
cutting operations and can sustain higher cutting speeds.[10] It is crucial to keep tools sharp
and free of feathered or wire edges.[4]

Table 1: Recommended Tooling for NI-42 Alloy

) Recommended
Tool Type Material
Grades/Manufacturers
Vasco Supreme (Vanadium
) Alloys Company), Van Cut
High-Speed Steel (HSS) T-15 Alloy, M-3 Type 2

Type 2 (Vanadium Alloys
Company)[4][8]

K-6, K2S (Kennametal),
Carbide C-2 Grade Firthite HA, T-04 (Firth
Sterling), #370 (Carboloy)[4]

Coolant and Lubrication

Effective cooling is paramount to control heat buildup and prevent warpage.[4] Water-based
coolants are generally preferred for high-speed operations due to their superior cooling effect.
[6] For slower operations like drilling and tapping, heavier lubricants are necessary.[6] It is
critical that the lubricant does not contain sulfur, as this can negatively affect the performance
of electronic components.[4][5]

Table 2: Recommended Coolants and Lubricants for NI-42 Machining
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. Coolant/Lubricant Dilution (for
Operation Examples .
Type soluble oils)

Soluble Oil, Straight

Turning, Drilling, ) ] Keycool 2000, Prime
o Cutting Oil (E.P. 20:1[1]
Milling ) Cut[4][5]
medium duty)
_ Highly Chlorinated
Reaming ) ]
Cutting Oils
] Liquid Chlorinated
Tapping

Wax

Experimental Protocols: Machining Operations

The following protocols are based on established best practices for machining nickel-iron
alloys.

Turning Protocol

Objective: To achieve precise diameters and high-quality surface finishes on NI-42
components.

Methodology:

Workpiece Preparation: Ensure the NI-42 workpiece is securely mounted in the lathe. It is
recommended to use material in the annealed condition.[4]

o Tool Selection: Choose an appropriate HSS or carbide turning tool (see Table 1). Ensure the
tool has a positive rake angle to cut the metal rather than push it.[6]

e Machine Setup: Set the cutting speed and feed rate according to the parameters in Table 3.
o Coolant Application: Continuously flood the cutting zone with a suitable coolant (see Table 2).

o Execution: Begin the turning operation, ensuring a consistent depth of cut to avoid work
hardening.[6] Do not allow the tool to dwell on the workpiece surface.[6]

e Post-Machining: Inspect the component for dimensional accuracy and surface finish.
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Table 3: Recommended Parameters for Turning NI-42

Cutting Speed

Tool Material Operation Feed Rate (in/rev)
(SFPM)

High-Speed Steel Rough Turning 35 0.010" - 0.012"[4][8]

Carbide Roughing 120 - 130 0.008" - 0.010"[5]

Carbide Finishing 250 - 350 0.003" - 0.005"[5]

Drilling Protocol

Objective: To create precise and clean holes in NI-42 components.
Methodology:
o Workpiece Preparation: Securely clamp the workpiece.

o Tool Selection: Use heavy-web type drills, preferably with nitrided or electrolyzed surfaces.[8]
Drills should be as short as possible to maximize rigidity.[4] The drill point angle should be
between 118° and 120°.[8]

e Machine Setup: Set the appropriate speed and feed from Table 4.
o Coolant Application: Use a steady flow of coolant to clear chips and reduce heat.[4]

o Execution: Apply a steady feed rate. Avoid dwelling to prevent work hardening at the bottom
of the hole.[6] Frequently clear chips from the hole.[4]

¢ Post-Machining: Deburr the hole entrance and exit.

Table 4: Recommended Parameters for Drilling NI-42

Hole Diameter Cutting Speed (SFPM) Feed Rate (in/rev)
3/16" ~40 0.002" - 0.0025"[4][8]
1/2" ~40 0.004" - 0.005"[4][8]
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Reaming Protocol

Objective: To achieve tight tolerances and a smooth finish in previously drilled holes.

Methodology:

Workpiece Preparation: Ensure the pre-drilled hole is clean.

e Tool Selection: Use a standard fluted reamer made from HSS.[6]

e Machine Setup: The reaming speed should be approximately half of the drilling speed, while
the feed should be about three times the drill feed.[4][8]

o Coolant Application: Use a highly chlorinated cutting oil.[6]

o Execution: Ensure sufficient stock is removed to cut below any work-hardened layer.[6] A
feed rate that is too low can cause glazing.[6]

Post-Machining: Clean and inspect the reamed hole.

Tapping Protocol

Objective: To create internal threads in NI-42 components.

Methodology:

Workpiece Preparation: Use a tap drill that is slightly larger than the standard
recommendation for conventional threads, as the material tends to flow into the cut.[4][8]

o Tool Selection: For automatic machines, use a two or three-fluted tapping tool.[4] For taps
smaller than 3/16", a two-fluted tap is recommended.[8] Nitrided or electrolyzed tools are
suggested.[8] The face hook angle should be ground to 8° to 10°.[4]

¢ Machine Setup: The recommended tapping speed is approximately 20 SFPM.[4]

o Coolant Application: Use ample lubricant, such as liquid chlorinated wax.[9]

» Execution: If binding occurs, the width of the land on the tap may be too great and may need
to be ground down.[8]
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e Post-Machining: Clean the threads and inspect for quality.

Visualized Workflows

The following diagrams illustrate the logical workflows for machining high-precision NI-42

components.

Preparation Machining Operations

Finishing & Inspection
Start: Receive NI-42 Stock ‘—»‘Anneal Material (i not already annealed) }—»‘ Descale Material ‘4»‘ Rough Turning ‘4»‘ Finish Turing }—»‘ Reaming ‘—» ‘ Final Inspection ‘—»‘ End: Finished Component

Click to download full resolution via product page

Caption: General workflow for machining high-precision NI-42 components.

Start: Define Machining Operation

Interrupted Cut?

Select High-Speed Steel (HSS) Tool Select Carbide Tool

Ensure Tool is Sharp & Free of Defects

Yes

Proceed with Machining Resharpen or Replace Tool
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Caption: Logic diagram for tool selection in NI-42 machining.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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